1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole
Description
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-1-(4-bromophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O2S/c15-11-6-8-12(9-7-11)19-14(16-17-18-19)10-22(20,21)13-4-2-1-3-5-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMOKSRDBKKMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, under specific reaction conditions.
Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a substitution reaction, where a suitable brominated precursor reacts with the tetrazole ring.
Attachment of the Phenylsulfonylmethyl Group: The phenylsulfonylmethyl group can be attached through a sulfonylation reaction, where a phenylsulfonyl chloride reacts with the tetrazole ring in the presence of a base.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the process .
Chemical Reactions Analysis
1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the tetrazole ring or the phenylsulfonylmethyl group is oxidized to form different products.
Reduction: Reduction reactions can occur, leading to the reduction of the bromophenyl group or the sulfonyl group.
Substitution: The compound can participate in substitution reactions, where the bromine atom or the sulfonyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Organic Synthesis
1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole serves as a versatile building block in organic chemistry. Its unique structure allows for the formation of more complex molecules, facilitating the development of new compounds with desired properties.
Biological Activities
Research indicates that tetrazole derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties. The compound has been studied for its potential effects against various pathogens:
- Antimicrobial Activity: A study demonstrated that tetrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with some compounds showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Properties: Certain derivatives have been evaluated for their cytotoxicity against cancer cell lines, indicating potential as anticancer agents.
Pharmaceutical Applications
The compound is being explored as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways. Its mechanism of action involves interaction with enzymes or receptors, which may lead to therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes or receptors, leading to various biological effects. The bromophenyl and phenylsulfonylmethyl groups can enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Key Findings :
- Electron-Donating Groups : Methoxy-substituted analogs exhibit higher solubility but reduced thermal stability (lower melting points) .
Substituent Effects at the 5-Position
The phenylsulfonylmethyl group is contrasted with other 5-position substituents:
Key Findings :
Table 1: Comparative Physical Properties of 1-Aryl-5-Substituted Tetrazoles
| Compound | Aryl Group | 5-Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 1-(4-Bromophenyl)-5-methyl-1H-tetrazole | 4-Bromophenyl | Methyl | Not reported | 85 |
| 1-(4-Chlorophenyl)-5-methyl-1H-tetrazole | 4-Chlorophenyl | Methyl | 142–144 | 78 |
| 5-(4-Methylbenzylsulfanyl)-1-phenyl-1H-tetrazole | Phenyl | Methylbenzylsulfanyl | Not reported | 89 |
Biological Activity
1-(4-Bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Compound Overview
- Chemical Structure : The compound features a tetrazole ring substituted with a 4-bromophenyl group and a phenylsulfonylmethyl group.
- IUPAC Name : 5-(benzenesulfonylmethyl)-1-(4-bromophenyl)tetrazole.
- Molecular Formula : C14H11BrN4O2S.
Antimicrobial Properties
Research has indicated that compounds containing the tetrazole ring exhibit notable antimicrobial activity. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly in inhibiting tumor growth. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways. A study reported that the compound significantly reduced the viability of human cancer cell lines, including HT1080 fibrosarcoma cells, through its action on MMP9, a key player in tumor metastasis .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its structural features:
- Tetrazole Ring : The presence of the tetrazole moiety enhances binding affinity to biological targets, influencing various signaling pathways.
- Bromophenyl Group : This substituent may enhance lipophilicity, facilitating better cell membrane penetration.
- Phenylsulfonylmethyl Group : This group is thought to play a role in modulating interactions with enzymes and receptors.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-bromo-2-[(phenylsulfonyl)methyl]benzene | Lacks tetrazole ring | Limited antimicrobial activity |
| 1-(4-bromophenylsulfonyl)pyrrolidine | Contains pyrrolidine | Different reactivity; lower anticancer potential |
The unique combination of the tetrazole ring with bromophenyl and phenylsulfonylmethyl groups imparts distinct biological activities that are not observed in other similar compounds.
Case Studies and Research Findings
Several studies have provided insights into the biological efficacy of this compound:
- Antimicrobial Study : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
- Anticancer Research : In a recent investigation, treatment with this compound led to a 50% reduction in cell viability in HT1080 cells at a concentration of 25 µM over 48 hours .
- Anti-inflammatory Assessment : In vivo studies indicated that administering this compound significantly reduced paw edema in rat models induced by carrageenan, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the common synthetic routes for preparing 1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole?
The synthesis typically involves multi-step reactions, starting with the alkylation or sulfonylation of a tetrazole precursor. For example:
Tetrazole Core Formation : Reacting 5-(4-bromophenyl)-1H-tetrazole with benzylamine derivatives under alkylation conditions (e.g., using 1,3-dibromopropane as a linker) to introduce the sulfonylmethyl group .
Sulfonylation : Post-alkylation sulfonylation using phenylsulfonyl chloride to attach the sulfonyl group. Reaction conditions (pH, solvent polarity) must be optimized to avoid side reactions .
Key characterization techniques include H NMR (e.g., δ 4.67 ppm for sulfonylmethyl protons) and FT-IR (e.g., 1350–1150 cm for sulfonyl S=O stretches) .
Q. How does the bromophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The bromine atom at the para position of the phenyl ring acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. This facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly with amines or thiols. For example, substitution at the bromine site can yield derivatives with modified biological activity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–8.2 ppm, sulfonylmethyl protons at δ 4.6–5.0 ppm) .
- FT-IR : Confirms functional groups like tetrazole (C=N stretches at 1600–1500 cm) and sulfonyl groups .
- Elemental Analysis : Validates empirical formulas (e.g., CHBrNOS requires C 42.33%, H 2.79%) .
Advanced Research Questions
Q. How can regioselectivity be controlled during the alkylation of the tetrazole ring?
Regioselectivity (1H- vs. 2H-tetrazole formation) depends on reaction conditions:
- Base Choice : Strong bases like NaH favor 1H-tetrazole formation by deprotonating the tetrazole N-H, directing alkylation to the N1 position .
- Temperature : Lower temperatures (0–25°C) reduce kinetic competition, enhancing regioselectivity .
- Substituent Effects : Electron-withdrawing groups (e.g., bromophenyl) stabilize the tetrazole anion, promoting N1 alkylation .
Q. What mechanistic insights explain the biological activity of sulfonylmethyl-tetrazole derivatives?
The sulfonyl group enhances lipophilicity, improving membrane permeability, while the tetrazole ring mimics carboxylate groups in enzyme binding. For example:
- Enzyme Inhibition : The sulfonylmethyl group may interact with hydrophobic pockets in target enzymes (e.g., cyclooxygenase-2), as seen in structurally similar NSAIDs .
- Antimicrobial Activity : Derivatives with electron-deficient aryl groups (e.g., bromophenyl) show enhanced activity against Gram-positive bacteria due to increased cellular uptake .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacokinetic properties?
- Bromine vs. Fluorine : Bromine’s higher molar volume increases logP (lipophilicity), enhancing blood-brain barrier penetration. Fluorine, being smaller, improves metabolic stability by resisting oxidative degradation .
- Sulfonyl Group Replacement : Replacing phenylsulfonyl with methylsulfonyl reduces steric hindrance, potentially improving binding affinity to compact active sites .
Data Contradictions and Resolutions
Q. Discrepancies in reported yields for sulfonylation steps: How can these be addressed?
Yields vary (70–89%) due to:
Q. Conflicting biological activity What factors contribute to variability in antimicrobial assays?
- Strain Variability : Gram-negative bacteria (e.g., E. coli) exhibit lower susceptibility due to outer membrane barriers .
- Assay Conditions : MIC values differ with incubation time (24 vs. 48 hours) and inoculum size .
Methodological Recommendations
9. Optimizing reaction conditions for scale-up synthesis:
- Catalyst Screening : Nano-TiCl/SiO improves yield (up to 92%) and reduces reaction time for tetrazole formation .
- Workflow : Use flow chemistry for continuous sulfonylation to minimize intermediate degradation .
10. Computational modeling for structure-activity relationship (SAR) studies:
- Docking Simulations : Employ AutoDock Vina to predict binding modes with target proteins (e.g., Mycobacterium tuberculosis enoyl reductase) .
- DFT Calculations : Analyze electron density maps to identify reactive sites for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
